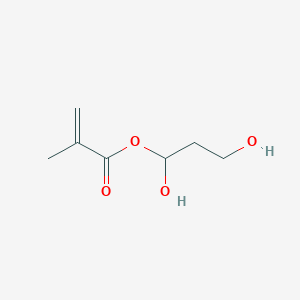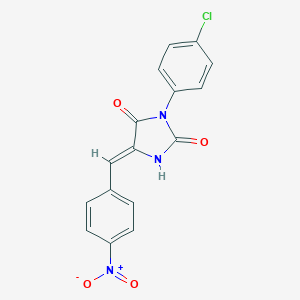
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydantoin and is commonly referred to as nitrophenyl hydantoin.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been investigated for its potential use as a pesticide. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
Wirkmechanismus
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to inhibit the growth of various bacterial and fungal strains. In terms of its physiological effects, this compound has been reported to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its ability to selectively target specific enzymes and pathways. Additionally, this compound has been shown to have low toxicity and high stability, which makes it a suitable candidate for various applications. However, one of the limitations of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- and its potential applications in various fields. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
Synthesemethoden
The synthesis of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- involves the reaction of p-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of p-chlorophenyl hydantoin, which is then treated with p-nitrobenzaldehyde in the presence of acetic anhydride to yield hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-.
Eigenschaften
CAS-Nummer |
111223-98-4 |
|---|---|
Produktname |
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- |
Molekularformel |
C16H10ClN3O4 |
Molekulargewicht |
343.72 g/mol |
IUPAC-Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-7-12(8-4-11)19-15(21)14(18-16(19)22)9-10-1-5-13(6-2-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
InChI-Schlüssel |
OICCYDNIOIEXDL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Synonyme |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
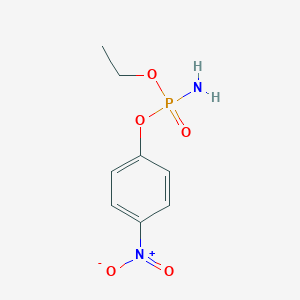
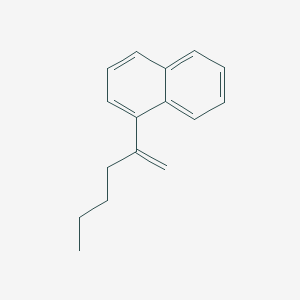
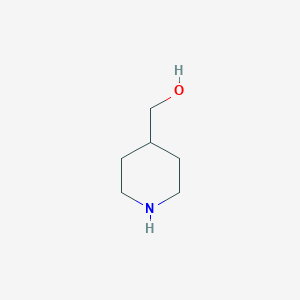
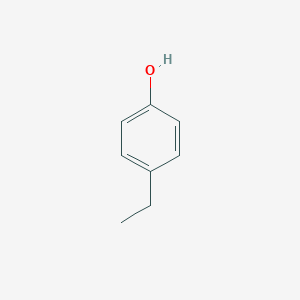
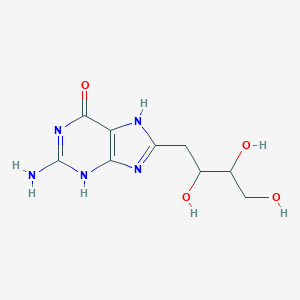
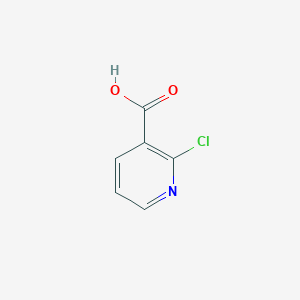
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
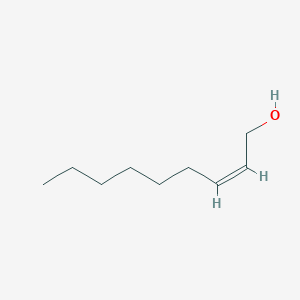
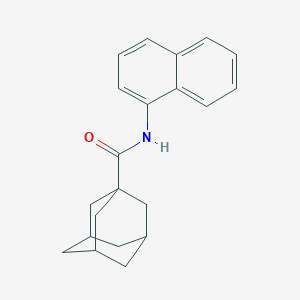
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
